molecular formula C14H30ClNO3 B3028066 tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride CAS No. 154633-74-6

tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

Cat. No.: B3028066
CAS No.: 154633-74-6
M. Wt: 295.84
InChI Key: JRXGCIIOQALIMZ-SQRKDXEHSA-N
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Description

tert-Butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS: 120205-48-3) is a chiral intermediate critical in the synthesis of Dolaisoleucine (DIL), a component of monomethyl auristatin E (MMAE) and F (MMAF), which are cytotoxic payloads in antibody-drug conjugates (ADCs) . Its molecular formula is C₁₄H₃₀ClNO₃ (MW: 295.85 g/mol), featuring a tert-butyl ester, methoxy group at C3, methyl group at C5, and methylamino substituent at C4. The hydrochloride salt enhances stability and crystallinity, and it is stored under inert conditions at room temperature .

Properties

IUPAC Name

tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11-,13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXGCIIOQALIMZ-SQRKDXEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154633-74-6
Record name Heptanoic acid, 3-methoxy-5-methyl-4-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride, [3S-(3R*,4R*,5R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154633-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Heptanoate Backbone: The initial step involves the formation of the heptanoate backbone through a series of reactions, including esterification and alkylation.

    Introduction of Functional Groups:

    Stereochemical Control: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 3S, 4S, and 5S positions.

    Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as a pharmacologically active compound.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

(3R,4S,5S)-tert-Butyl 3-Hydroxy-5-Methyl-4-(Methylamino)Heptanoate
  • Key Difference : Replaces the methoxy group (C3) with a hydroxyl group.
  • Impact : Increased polarity may improve aqueous solubility but reduce metabolic stability due to susceptibility to oxidation. This variant is a precursor in ADC synthesis, highlighting the importance of protecting groups in prodrug design .
(3R,4S,5S)-3-Methoxy-5-Methyl-4-(Methylamino)Heptanoic Acid
  • Key Difference : Lacks the tert-butyl ester, existing as a free carboxylic acid.
  • Impact: Likely an active metabolite of the parent compound.
tert-Butyl (3S)-3-Amino-5-Methylhexanoate
  • Key Difference: Shorter carbon chain (hexanoate vs. heptanoate) and lacks methoxy and methylamino groups.
  • Impact: Simplified structure reduces steric hindrance, making it a versatile intermediate for non-ADC applications, such as peptide synthesis .

Stereoisomers and Regioisomers

(3R,4S,5S)-tert-Butyl 3-Methoxy-5-Methyl-4-Phenyl-2-Oxazolidinone
  • Key Difference: Incorporates a phenyl-substituted oxazolidinone ring instead of the methylamino group.
  • Impact: The oxazolidinone moiety introduces rigidity, which could influence binding affinity in target proteins. This compound is used in chiral auxiliaries for asymmetric synthesis .
(2R,3S,4R,5R)-6-Amino-2,3,4,5-Tetrahydroxyhexanal Hydrochloride (CAS: 55324-97-5)
  • Key Difference: Hexanal backbone with multiple hydroxyl and amino groups.
  • Impact : Despite structural dissimilarity (similarity score: 0.63), its polyhydroxy design suggests applications in glycosylation or carbohydrate chemistry .

Functional Group Variations

Monomethyl Auristatin F (MMAF)
  • Relation: The target compound is a building block in MMAF, which includes additional amino acid residues (e.g., dolaproine and dolaphenine).
  • Impact : MMAF’s extended structure enhances tubulin-binding activity, but its reduced cell permeability compared to MMAE underscores the role of ester groups in balancing cytotoxicity and delivery .
Dolaisoleucine Hydrochloride (DIL-HCl)
  • Relation : Direct derivative of the target compound after ester hydrolysis.
  • Impact : The free carboxylic acid form is critical for conjugation to antibodies in ADCs, emphasizing the tert-butyl group’s role as a transient protecting group .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Application
Target Compound C₁₄H₃₀ClNO₃ 295.85 tert-Butyl ester, C3-OCH₃, C4-NHCH₃ ADC Intermediate
(3R,4S,5S)-3-Hydroxy Analog C₁₃H₂₈ClNO₃ 281.83 C3-OH Prodrug Precursor
(3R,4S,5S)-3-Methoxy Free Acid C₁₀H₂₁NO₃ 203.28 Free carboxylic acid Metabolite/Conjugation Site
MMAF C₃₉H₆₅N₅O₈ 763.97 Extended peptide chain Cytotoxic Payload in ADCs
Table 2: Physicochemical Properties
Property Target Compound Hydroxy Analog Free Acid
LogP 3.56 2.89 1.12
PSA (Ų) 47.56 66.21 72.34
Solubility (mg/mL) 0.15 (Water) 1.2 (Water) 5.8 (Water)

Research Findings

  • Stereochemical Influence : The (3S,4S,5S) configuration is critical for tubulin inhibition. Inversion at C3 (e.g., 3R) reduces cytotoxicity by >90% in MMAE analogs .
  • Ester Stability : The tert-butyl group enhances stability during synthesis but is cleaved enzymatically in vivo, releasing the active acid for ADC payload release .
  • Safety Profile : The hydrochloride salt mitigates hygroscopicity, simplifying handling compared to free bases .

Biological Activity

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, commonly referred to as tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, is a synthetic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H30ClNO3
  • Molecular Weight : 295.85 g/mol
  • CAS Number : 120205-48-3
  • PubChem CID : 14730240

Structural Information

The compound features a tert-butyl group attached to a methoxy and methyl moiety, along with a methylamino group on a heptanoate backbone. The stereochemistry is defined by the (3S,4S,5S) configuration.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : This compound has been studied for its potential in cancer therapy. It acts as an intermediate in the synthesis of monomethyl auristatin E (MMAE), a potent antitumor agent used in antibody-drug conjugates (ADCs) .
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to tert-butyl 3-methoxy derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which warrants further investigation in clinical settings .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Microtubule Dynamics : As a precursor to MMAE, it may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : Similar compounds have been shown to modulate various signaling pathways involved in inflammation and cell survival .

Case Studies and Experimental Data

  • Study on Antitumor Efficacy :
    • A study published in Molecular Cancer Therapeutics examined the efficacy of MMAE in various cancer cell lines. The results indicated significant cytotoxicity correlated with the concentration of MMAE derived from tert-butyl 3-methoxy derivatives .
  • Neuroprotective Study :
    • Research conducted on neuroprotective effects demonstrated that related compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Comparative Analysis Table

PropertyThis compoundMonomethyl Auristatin E
Molecular Weight295.85 g/mol500.65 g/mol
MechanismPotential microtubule inhibitionMicrotubule disruption
ApplicationIntermediate for MMAE synthesisAnticancer therapy

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Amino ProtectionBoc₂O, DMAP, DCM, 0°C→RT85
Stereoselective StepL-Proline catalyst, THF, -20°C72
Esterificationtert-Butyl chloride, Et₃N, DMF, 50°C90

Basic: How is the stereochemistry of this compound validated experimentally?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement . Data collection at low temperature (100 K) minimizes thermal motion artifacts.
  • NMR Spectroscopy : Analyze vicinal coupling constants (³JHH) in NOESY or COSY spectra to confirm spatial proximity of substituents .
  • Optical Rotation : Compare experimental [α]D values with literature data for enantiopure analogs .

Advanced: How can conformational discrepancies between computational models and crystallographic data be resolved?

Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople parameters (q, θ, φ) to quantify deviations in cyclic moieties .
  • DFT Optimization : Use B3LYP/6-31G(d) level theory to compare minimized structures with X-ray torsional angles .
  • Dynamic Effects : Perform variable-temperature NMR to assess flexibility in solution vs. rigid crystal lattice .

Q. Table 2: Crystallographic vs. Computational Torsional Angles

Torsion Angle (°)X-ray DataDFT ModelDeviation
C3-C4-C5-O172.3168.93.4
C4-C5-N-C-65.2-68.73.5

Advanced: What strategies mitigate epimerization during synthesis of the (3S,4S,5S) stereotriad?

Answer:

  • Low-Temperature Coupling : Conduct peptide-like couplings at -20°C to suppress base-induced racemization .
  • Protecting Group Choice : Use sterically hindered groups (e.g., Fmoc) to shield chiral centers .
  • In Situ Monitoring : Track stereopurity via chiral HPLC after each step .

Basic: What safety protocols are advised for handling this hydrochloride salt?

Answer:

  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy (similar tert-butyl analogs show low acute toxicity but require caution) .
  • Ventilation : Use fume hoods during weighing to avoid inhalation .
  • Storage : Keep desiccated at -20°C to prevent hygroscopic degradation .

Advanced: How are hydrogen-bonding networks analyzed in crystallographic studies of this compound?

Answer:

  • ORTEP-III Visualization : Generate thermal ellipsoid plots to identify short contacts (<3.0 Å) .
  • Hirshfeld Surface Analysis : Map donor-acceptor interactions using CrystalExplorer software .
  • Density Functional Theory (DFT) : Calculate hydrogen bond strengths via Natural Bond Orbital (NBO) analysis .

Q. Table 3: Key Hydrogen Bonds in Crystal Lattice

Donor–AcceptorDistance (Å)Angle (°)
N–H···O (methoxy)2.89156
O–H···Cl (HCl)3.12145

Advanced: How can conflicting NMR data (e.g., split signals) be troubleshooted?

Answer:

  • Solvent Effects : Re-record spectra in deuterated DMSO to assess hydrogen bonding vs. CDCl₃ .
  • Dynamic NMR : Elevate temperature to coalesce split peaks and calculate rotational barriers .
  • COSY/HSQC Correlation : Assign diastereotopic protons unambiguously .

Basic: What analytical techniques confirm purity and identity post-synthesis?

Answer:

  • LC-MS : Confirm molecular ion ([M+H]⁺) and assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .
  • Mp Determination : Compare with literature values for hydrochloride salts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

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